7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Adenosine Receptor Pharmacology Radioligand Binding Xanthine SAR

7-Ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 923113-80-8) is a synthetic purine-2,6-dione derivative belonging to the 8-aminoalkyl-xanthine subclass. Its core scaffold, 1,3-dimethylxanthine (theophylline), is a well-characterized non-selective adenosine receptor antagonist and phosphodiesterase (PDE) inhibitor, but the introduction of a 7-ethyl and an 8-isopentylamino substituent fundamentally alters its pharmacological profile, steric bulk, and hydrogen-bonding capacity compared to unsubstituted theophylline or simple 7-alkyl analogs.

Molecular Formula C14H23N5O2
Molecular Weight 293.371
CAS No. 923113-80-8
Cat. No. B2889456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS923113-80-8
Molecular FormulaC14H23N5O2
Molecular Weight293.371
Structural Identifiers
SMILESCCN1C2=C(N=C1NCCC(C)C)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C14H23N5O2/c1-6-19-10-11(16-13(19)15-8-7-9(2)3)17(4)14(21)18(5)12(10)20/h9H,6-8H2,1-5H3,(H,15,16)
InChIKeyQPUMCCRCWJWIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 923113-80-8): Xanthine-Derived Research Compound for Adenosinergic & Phosphodiesterase Pathway Screening


7-Ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 923113-80-8) is a synthetic purine-2,6-dione derivative belonging to the 8-aminoalkyl-xanthine subclass [1]. Its core scaffold, 1,3-dimethylxanthine (theophylline), is a well-characterized non-selective adenosine receptor antagonist and phosphodiesterase (PDE) inhibitor, but the introduction of a 7-ethyl and an 8-isopentylamino substituent fundamentally alters its pharmacological profile, steric bulk, and hydrogen-bonding capacity compared to unsubstituted theophylline or simple 7-alkyl analogs [2]. The compound is distributed as a research tool compound in screening libraries (e.g., InterBioScreen ID STOCK1N-29073 class) for early-stage drug discovery programs targeting adenosine receptors, PDE isoforms, or related purinergic signaling pathways.

Why 7-Ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Theophylline, Pentoxifylline, or Common 8-Substituted Xanthines in Target-Selective Assays


In-class substitution of 8-aminoalkyl-xanthines is precluded by non-linear structure-activity relationships (SAR). The 8-amino substituent directly contacts the ligand-binding pocket of adenosine receptors and PDE catalytic sites, where even minor steric or electronic perturbations can invert selectivity, as documented for C8-substituted theophylline congeners in patent pharmacology data [1]. Replacing the isopentylamino chain with a smaller amine (e.g., 8-amino) or an isosteric ether/thioether abolishes the van der Waals packing required for subtype discrimination. Similarly, using pentoxifylline (3,7-dimethyl-1-(5-oxohexyl)xanthine) introduces a metabolically labile 5-oxohexyl side chain and lacks the 8-amino motif, making it unsuitable for target engagement assays where the 8-NH-isopentyl moiety is the essential pharmacophore. These structural divergences mean that generic substitution without direct head-to-head activity data risks invalidating experimental conclusions.

Quantitative Differentiation Evidence for 7-Ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Relative to Closest Analogs: A Procurement-Focused Evidence Audit


Binding Affinity at Adenosine A1 and A2A Receptors: 8-Isopentylamino vs. 8-Cyclopentyl vs. 8-Phenyl Substitution

Direct quantitative head-to-head data for 7-ethyl-8-(isopentylamino)-1,3-dimethylxanthine against defined comparators are absent from the non-proprietary literature. However, class-level SAR from 8-substituted theophylline patent families indicates that introduction of an 8-(isopentylamino) substituent can yield Ki values in the low nanomolar range for adenosine A1 and A2A receptors, whereas the corresponding 8-cyclopentyl analog (CPT) shows Ki ~10 nM for A1 and ~2000 nM for A2A, based on structurally analogous 7-unsubstituted or 7-methyl series [1]. The 7-ethyl modification adds approximately 0.5–1.0 log unit of lipophilicity (estimated ΔlogP +0.7 vs. 7-H) and may further modulate subtype selectivity, but this remains unquantified for the target compound. Procurement decisions must consider that the absence of direct comparator data means the compound's selectivity window cannot be assumed; side-by-side in-house profiling is mandatory.

Adenosine Receptor Pharmacology Radioligand Binding Xanthine SAR

Phosphodiesterase (PDE) Isoform Inhibition Profile: 7,8-Disubstituted Xanthine vs. Pentoxifylline vs. Theophylline

No PDE inhibition data (IC50) for 7-ethyl-8-(isopentylamino)-1,3-dimethylxanthine are publicly available. Historical SAR demonstrates that 7-alkyl and 8-aminoalkyl xanthines can exhibit PDE isoform selectivity distinct from theophylline (non-selective, IC50 ~100–300 µM for PDE4) or pentoxifylline (PDE4 IC50 ~20 µM). Specifically, 8-aminoalkyl substitution has been shown to shift selectivity toward PDE1 or PDE5 families in related 1,3-dimethylxanthine series [1]. The isopentylamino chain may further enhance PDE5 affinity due to extended hydrophobic pocket interactions, but this remains a class-level extrapolation requiring experimental validation.

Phosphodiesterase Inhibition cAMP/cGMP Hydrolysis Xanthine Pharmacology

Xanthine Oxidase Inhibitory Activity: 8-Isopentylamino vs. 8-Bromo vs. 8-Phenyl Theophylline Derivatives

BindingDB records for structurally related 7,8-disubstituted xanthines indicate xanthine oxidase (XO) inhibitory IC50 values spanning from 2.05 nM (for optimized 8-(3-aminopiperidin-1-yl) derivatives) to >15 µM (for simple 8-bromo analogs) [1]. No XO inhibition data exist for the target compound. However, the presence of the 8-isopentylamino group—a secondary amine capable of hydrogen bonding with the enzyme's active site molybdenum cofactor—suggests potential XO inhibitory activity in the micromolar range, based on SAR trends in the 8-aminoalkyl xanthine class. Procurement for XO-focused projects should be accompanied by comparative screening against allopurinol (IC50 ~7 µM) or febuxostat (IC50 ~0.8 nM) as assay controls.

Xanthine Oxidase Enzyme Inhibition Anti-hyperuricemia Research

CYP450 Inhibition Liability: 7-Ethyl-8-(isopentylamino) Theophylline vs. Prototypic 8-Substituted Xanthines

Data from a structurally distinct but pharmacologically related 8-aminoalkyl compound (CHEMBL2204357) shows CYP2D6 inhibition IC50 of 3,300 nM [1], indicating low CYP2D6 liability for that scaffold. The target compound, bearing an isopentylamino group, may exhibit a similar or lower CYP2D6 inhibition profile due to steric hindrance from the branched alkyl chain. For comparison, theophylline itself is a weak CYP1A2 inhibitor (IC50 ~120 µM) but does not significantly inhibit CYP2D6. No direct CYP inhibition data exist for the target compound; procurement for ADMET panels should include it as a test article alongside known CYP isoform-specific probes to establish its interference profile.

CYP450 Inhibition Drug-Drug Interaction Early ADMET Screening

Aqueous Solubility and LogP: Impact of the 7-Ethyl and 8-Isopentylamino Substituents on Biopharmaceutical Developability

Although no experimentally measured logP or aqueous solubility values are reported for the target compound, computational estimation (ALOGPS 2.1) of close analogs indicates that the combined 7-ethyl and 8-isopentylamino modifications increase calculated logP by approximately 1.5–2.0 log units compared to theophylline (logP ~ -0.02) and reduce aqueous solubility from ~8 mg/mL (theophylline) to an estimated <0.1 mg/mL [1]. This shift places the compound in a solubility-limited developability space, distinct from more polar 8-substituted xanthines such as 8-(3-carboxypropyl)-1,3-dimethylxanthine. For procurement, this impacts formulation requirements (DMSO stock concentration limits) and necessitates solubility confirmation under assay-relevant buffer conditions.

Physicochemical Properties Solubility Lipophilicity Lead Optimization

Chemical Stability and Synthetic Accessibility: Differentiation from 8-Chloro and 8-Bromo Theophylline Intermediates

The target compound, featuring a secondary alkylamino substituent at C8, is expected to exhibit superior chemical stability compared to 8-chloro- or 8-bromo-theophylline intermediates, which are prone to nucleophilic displacement and hydrolysis under basic conditions . This stability advantage is relevant for long-term storage in compound libraries: 8-halo-xanthines typically require storage at -20°C under inert atmosphere to prevent degradation, whereas the 8-isopentylamino derivative can likely maintain >95% purity for 24 months at -20°C under standard storage conditions, based on vendor specifications for analogous 8-aminoalkyl xanthines. No forced degradation data are publicly available.

Chemical Stability Synthetic Tractability Custom Synthesis

7-Ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Application Scenarios: Where This Compound Adds Value in Discovery Workflows


Adenosine Receptor Subtype Selectivity Screening Panels

This compound can serve as a test ligand in radioligand displacement assays to characterize adenosine A1, A2A, A2B, and A3 receptor binding profiles. Its distinct 7-ethyl, 8-isopentylamino substitution pattern may reveal subtype selectivity trends that diverge from the well-characterized 8-cyclopentyltheophylline (CPT) standard [1]. Laboratories seeking to expand their adenosine receptor SAR knowledge base can procure this compound for head-to-head screening against CPT, istradefylline, and theophylline in recombinant HEK-293 membrane preparations.

Phosphodiesterase Isoform Profiling and Selectivity Fingerprinting

Researchers investigating PDE isoform-specific inhibitors can incorporate this compound into enzymatic activity panels (PDE1–PDE11) to establish its selectivity fingerprint. The 8-isopentylamino motif may confer PDE1 or PDE5 bias, differentiating it from theophylline (PDE4-biased) and pentoxifylline (PDE4-selective). This profiling can identify unexpected PDE activity cliffs that inform medicinal chemistry optimization of the 8-aminoalkyl xanthane chemotype [1].

Xanthine Oxidase Inhibition Screening in Urate-Lowering Drug Discovery

Given the structural precedent for 8-aminoalkyl xanthines as xanthine oxidase inhibitors, this compound can be evaluated alongside allopurinol and febuxostat in coupled-enzyme XO activity assays. Its potential for intermediate potency (high nM to low µM) may position it as a novel scaffold for hyperuricemia drug discovery, provided confirmatory IC50 data are generated [1]. Procurement groups supporting urate-lowering programs can prioritize this compound for initial hit validation.

Early ADMET Liability Assessment: CYP450 Inhibition and Solubility Profiling

This compound's uncertain CYP inhibition profile and predicted low aqueous solubility make it a suitable test article for developing standardized ADMET screening cascades. It can be used to benchmark CYP2D6, CYP3A4, and CYP1A2 inhibition assays alongside isoform-specific probe substrates, while parallel shake-flask solubility experiments in PBS and simulated gastrointestinal fluids can validate computational logP estimates [1].

Quote Request

Request a Quote for 7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.